molecular formula C17H15NO2 B11855566 3-Hydroxy-3-phenyl-2-(prop-2-en-1-yl)-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-75-0

3-Hydroxy-3-phenyl-2-(prop-2-en-1-yl)-2,3-dihydro-1h-isoindol-1-one

Katalognummer: B11855566
CAS-Nummer: 3532-75-0
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: PXEQOBXIAQEZNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-hydroxy-3-phenylisoindolin-1-one typically involves the reaction of an appropriate isoindolinone precursor with allyl and phenyl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole structure . This method can be adapted to introduce the allyl and hydroxy groups at the desired positions.

Industrial Production Methods

Industrial production of 2-Allyl-3-hydroxy-3-phenylisoindolin-1-one may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and specific requirements of the production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Allyl-3-hydroxy-3-phenylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Allyl-3-hydroxy-3-phenylisoindolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Allyl-3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Allyl-3-hydroxyisoindolin-1-one: Similar structure but lacks the phenyl group.

    3-Hydroxy-3-phenylisoindolin-1-one: Similar structure but lacks the allyl group.

    2-Allyl-3-phenylisoindolin-1-one: Similar structure but lacks the hydroxy group.

Uniqueness

2-Allyl-3-hydroxy-3-phenylisoindolin-1-one is unique due to the presence of both allyl and phenyl groups along with a hydroxy group

Eigenschaften

CAS-Nummer

3532-75-0

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

3-hydroxy-3-phenyl-2-prop-2-enylisoindol-1-one

InChI

InChI=1S/C17H15NO2/c1-2-12-18-16(19)14-10-6-7-11-15(14)17(18,20)13-8-4-3-5-9-13/h2-11,20H,1,12H2

InChI-Schlüssel

PXEQOBXIAQEZNQ-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.